Racanisodamin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anisodamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Tropanalkaloiden und deren Derivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptor-Interaktionen.

Medizin: Wird zur Behandlung von akutem Kreislaufschock, septischem Schock und anderen Gefäßstörungen verwendet.

5. Wirkmechanismus

Anisodamin übt seine Wirkung hauptsächlich durch Antagonismus von Muskarinrezeptoren und α1-adrenergen Rezeptoren aus . Durch die Blockade dieser Rezeptoren hemmt Anisodamin die Wirkung von Acetylcholin und Noradrenalin, was zu Vasodilatation und verbesserter Durchblutung in der Mikrozirkulation führt . Dieser Mechanismus ist besonders vorteilhaft bei Zuständen wie septischem Schock, da eine verbesserte Durchblutung die Patientenergebnisse deutlich verbessern kann .

Ähnliche Verbindungen:

Atropin: Ein weiteres Tropanalkaloid mit ähnlichen anticholinergen Eigenschaften, aber höherer Toxizität.

Scopolamin: Ein Tropanalkaloid, das wegen seiner anticholinergen Wirkung eingesetzt wird, insbesondere bei Reisekrankheit.

Einzigartigkeit von Anisodamin: Anisodamin ist einzigartig aufgrund seiner geringeren Toxizität im Vergleich zu Atropin und seiner zusätzlichen pharmakologischen Vorteile, wie z. B. Calcium-Antagonist- und Anti-Oxygenierungs-Effekte . Diese Eigenschaften machen es zu einem wertvollen therapeutischen Mittel bei der Behandlung verschiedener Gefäß- und Entzündungserkrankungen .

Wirkmechanismus

Target of Action

Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .

Mode of Action

Racanisodamine acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .

Biochemical Pathways

Racanisodamine has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, Racanisodamine can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .

Result of Action

Racanisodamine has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .

Action Environment

The action of Racanisodamine can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of racanisodamine .

Zukünftige Richtungen

Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of Racanisodamine on radiation-induced lung injury .

Biochemische Analyse

Biochemical Properties

Racanisodamine has been shown to interact with and disrupt liposome structure which may reflect its effects on cellular membranes . Experimental evidence implicates Racanisodamine as an anti-oxidant that may protect against free radical-induced cellular damage . Its cardiovascular properties include depression of cardiac conduction and the ability to protect against arrhythmia induced by various agents .

Cellular Effects

Racanisodamine can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . It can also inhibit inflammation and alleviate acute lung injury induced by lipopolysaccharide (LPS) in a rat model . Racanisodamine has a protective effect on acute kidney injury induced by propylene glycol LPS, and rhabdomyolysis .

Molecular Mechanism

The primary therapeutic use of Racanisodamine has been for the treatment of septic shock . Several mechanisms have been proposed to explain its beneficial effect though most mechanisms are based upon the assumption that Racanisodamine ultimately acts by an improvement of blood flow in the microcirculation .

Temporal Effects in Laboratory Settings

Racanisodamine has been shown to attenuate radiation-induced lung injury by activating the NRF2 pathway in in vivo studies . The mice in the Racanisodamine +18 Gy group were intraperitoneally injected with Racanisodamine (5mg/kg) three days before irradiation and throughout the experiment .

Dosage Effects in Animal Models

In animal models, Racanisodamine has been shown to have a therapeutic effect on radiation-induced lung injury (RILI) using a mouse model . The mice in the Racanisodamine +18 Gy group were intraperitoneally injected with Racanisodamine (5mg/kg) three days before irradiation and throughout the experiment .

Transport and Distribution

Racanisodamine hardly influenced cognition at normal doses due to its extremely low blood–brain barrier permeability . This suggests that Racanisodamine may be transported and distributed within cells and tissues in a specific manner.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Anisodamin kann aus Tropin und Tropinsäure synthetisiert werden. Der Prozess beinhaltet die Veresterung von Tropin mit Tropinsäure unter sauren Bedingungen, um Anisodamin zu bilden . Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Anisodamin beginnt oft mit der Extraktion von Tropanalkaloiden aus Datura-Pflanzen. Die extrahierten Tropanalkaloide werden dann chemischen Reaktionen unterzogen, um Anisodamin zu isolieren und zu reinigen . Der Prozess umfasst mehrere Schritte, darunter Flüssig-Flüssig-Extraktion, Kristallisation und Umkristallisation, um die gewünschte Reinheit und Qualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anisodamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Anisodamin kann oxidiert werden, um Anisodamin-N-Oxid zu bilden.

Reduktion: Die Reduktion von Anisodamin kann Tropin und Tropinsäure ergeben.

Substitution: Anisodamin kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) verwendet.

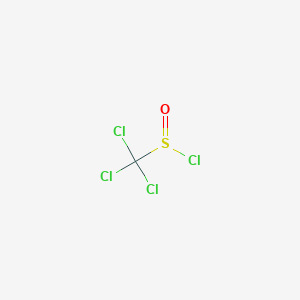

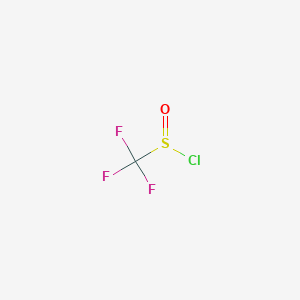

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Anisodamin-N-Oxid.

Reduktion: Tropin und Tropinsäure.

Substitution: Verschiedene Anisodamin-Derivate mit modifizierten pharmakologischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.

Scopolamine: A tropane alkaloid used for its anticholinergic effects, particularly in motion sickness.

Uniqueness of Anisodamine: Anisodamine is unique due to its lower toxicity compared to atropine and its additional pharmacological benefits, such as calcium antagonist and anti-oxygenation effects . These properties make it a valuable therapeutic agent in the treatment of various vascular and inflammatory conditions .

Eigenschaften

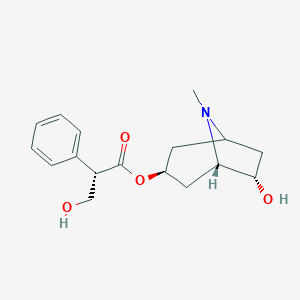

IUPAC Name |

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

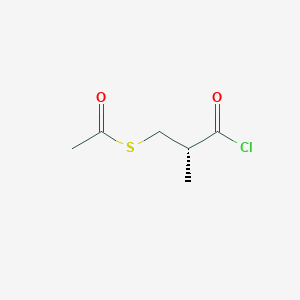

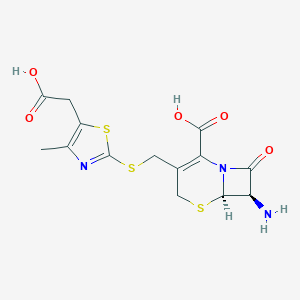

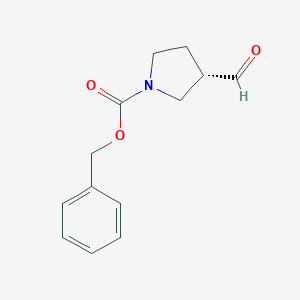

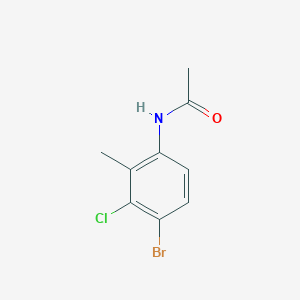

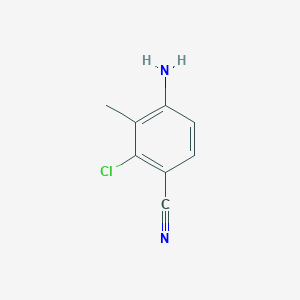

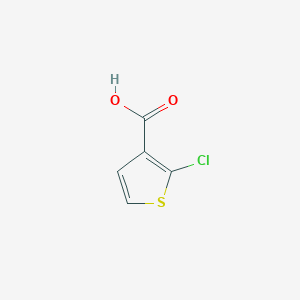

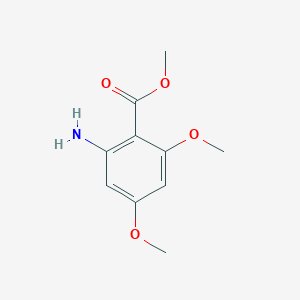

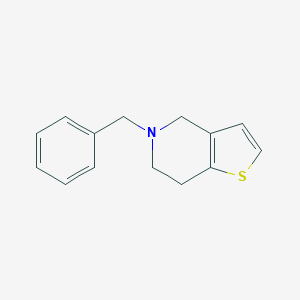

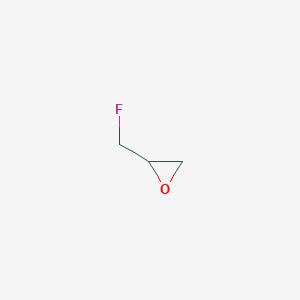

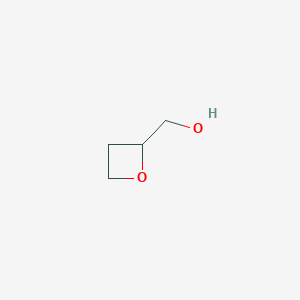

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.